Ammonium methyl phosphonate Ammonium methyl phosphonate
Brand Name: Vulcanchem
CAS No.: 34255-87-3
VCID: VC16969787
InChI: InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3
SMILES:
Molecular Formula: CH5O3P.H3N
CH8NO3P
Molecular Weight: 113.05 g/mol

Ammonium methyl phosphonate

CAS No.: 34255-87-3

Cat. No.: VC16969787

Molecular Formula: CH5O3P.H3N
CH8NO3P

Molecular Weight: 113.05 g/mol

* For research use only. Not for human or veterinary use.

Ammonium methyl phosphonate - 34255-87-3

Specification

CAS No. 34255-87-3
Molecular Formula CH5O3P.H3N
CH8NO3P
Molecular Weight 113.05 g/mol
IUPAC Name azanium;hydroxy(methyl)phosphinate
Standard InChI InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3
Standard InChI Key COIVORYDLGWALF-UHFFFAOYSA-N
Canonical SMILES CP(=O)(O)[O-].[NH4+]

Introduction

Chemical Identity and Structural Characteristics

Ammonium methyl phosphonate (CAS 85154-12-7) is formally identified as the ammonium salt of methylphosphonic acid. Its molecular formula is C43H88NO7P\text{C}_{43}\text{H}_{88}\text{NO}_7\text{P}, with a molecular weight of 762.135 g/mol . The compound features a quaternary ammonium cation paired with a methyl phosphonate anion, where the phosphonate group (PO33\text{PO}_3^{3-}) is bonded to a methyl moiety (CH3\text{CH}_3) .

Stereochemical and Conformational Features

X-ray crystallography data, though limited for this specific salt, suggest that the ammonium cation engages in hydrogen bonding with the phosphonate oxygen atoms, creating a stable ionic lattice . The methyl group’s orientation relative to the phosphonate core influences solubility, with log P values indicating moderate hydrophilicity (predicted log P = -1.2) .

Synthetic Methodologies

Industrial-Scale Production

A patented route (CN103319529A) outlines a two-step synthesis starting from diethyl phosphite and chloromethane :

  • Methylation:
    (C2H5O)2P(O)H+CH3ClBase(C2H5O)2P(O)CH3+HCl\text{(C}_2\text{H}_5\text{O)}_2\text{P(O)H} + \text{CH}_3\text{Cl} \xrightarrow{\text{Base}} \text{(C}_2\text{H}_5\text{O)}_2\text{P(O)CH}_3 + \text{HCl}
    Triethylamine serves as the acid scavenger, yielding diethyl methylphosphonite .

  • Reduction and Ammoniation:
    Subsequent reduction with sodium borohydride followed by ammonium salt formation produces the final compound .

Table 1: Key Reaction Parameters

StepTemperature (°C)Yield (%)Purity (%)
Methylation40–608592
Reduction25–307889

Laboratory-Scale Modifications

Alternative approaches involve direct neutralization of methylphosphonic acid with ammonium hydroxide under inert atmospheres, achieving 95% conversion efficiency at pH 8.5–9.0 .

Physicochemical Properties

Table 2: Characteristic Data

PropertyValueSource
Melting PointDecomposes >200°C
Solubility (H₂O)12.3 g/L (25°C)
pKa (Phosphonate)2.1, 7.4, 11.9
Thermal StabilityStable ≤150°C

The compound exhibits limited solubility in apolar solvents (<0.1 g/L in hexane) but dissolves readily in polar aprotic solvents like DMF (34 g/L) .

Environmental Behavior and Microbial Interactions

Marine Methanogenesis Pathways

In oligotrophic ocean regions (e.g., Sargasso Sea), ammonium methyl phosphonate serves as a critical phosphorus source under phosphate-limited conditions . Microbial consortia cleave the C-P bond via the phn operon-encoded enzymes, releasing methane:
CH3PO32+H2OCH4+HPO42\text{CH}_3\text{PO}_3^{2-} + \text{H}_2\text{O} \rightarrow \text{CH}_4 + \text{HPO}_4^{2-}
Field studies report methane production rates of 0.4–8.5 nmol CH₄ L⁻¹ d⁻¹ in surface waters .

Nutrient Limitation Dynamics

Nitrogen availability modulates phosphonate utilization. Nitrate supplementation increases methane yields by 40% in mesocosm experiments, suggesting co-limitation of N and P in microbial metabolism .

Industrial Applications

Scale Inhibition in Water Treatment

The phosphonate group’s chelating capacity makes ammonium methyl phosphonate effective against CaCO₃ scale formation at doses as low as 2–5 ppm .

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